

# CAS number 1101060-79-0 properties

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## Compound of Interest

Compound Name: 3-(Propan-2-yl)pyridin-2-amine

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An In-Depth Technical Guide to Dabrafenib (GSK2118436): A Selective BRAF Inhibitor Senior Application Scientist Note: This technical guide is centered on the potent and clinically significant BRAF inhibitor, Dabrafenib (also known as GSK2118436). The initial query referenced CAS number 1101060-79-0, which corresponds to the chemical intermediate **3-(propan-2-yl)pyridin-2-amine**<sup>[1][2][3]</sup>. Recognizing the audience of researchers and drug development professionals, this guide focuses on Dabrafenib, the active pharmaceutical ingredient for which extensive data on mechanism of action, clinical application, and experimental protocols are available.

## Introduction

Dabrafenib (GSK2118436) is a highly potent and selective, ATP-competitive inhibitor of the RAF family of kinases, with remarkable specificity for the BRAF V600 mutation.<sup>[4][5]</sup> The discovery and development of Dabrafenib marked a significant milestone in the era of personalized medicine, particularly in the treatment of metastatic melanoma.<sup>[6]</sup> Its targeted action on a key driver mutation in the MAPK/ERK signaling pathway underscores the power of precision oncology. This guide provides a comprehensive overview of Dabrafenib's physicochemical properties, mechanism of action, experimental protocols, and applications for researchers and drug development professionals.

## Physicochemical Properties of Dabrafenib

A clear understanding of the physicochemical properties of a compound is fundamental for its application in both research and clinical settings.

Property	Value	Source
Synonyms	GSK2118436, GSK-2118436, Tafinlar®	[4]
CAS Number	1195765-45-7 (Dabrafenib), 1195768-06-9 (Dabrafenib Mesylate)	[4][7]
Molecular Formula	C23H20F3N5O2S2 (Dabrafenib)	[4]
Molecular Weight	519.56 g/mol (Dabrafenib), 615.67 g/mol (Dabrafenib Mesylate)	[4]
Appearance	Solid	[4]
Solubility	Soluble in DMSO	[4][6]
Storage	Store lyophilized at -20°C. Once in solution, store at -20°C and use within 3 months.	[6]

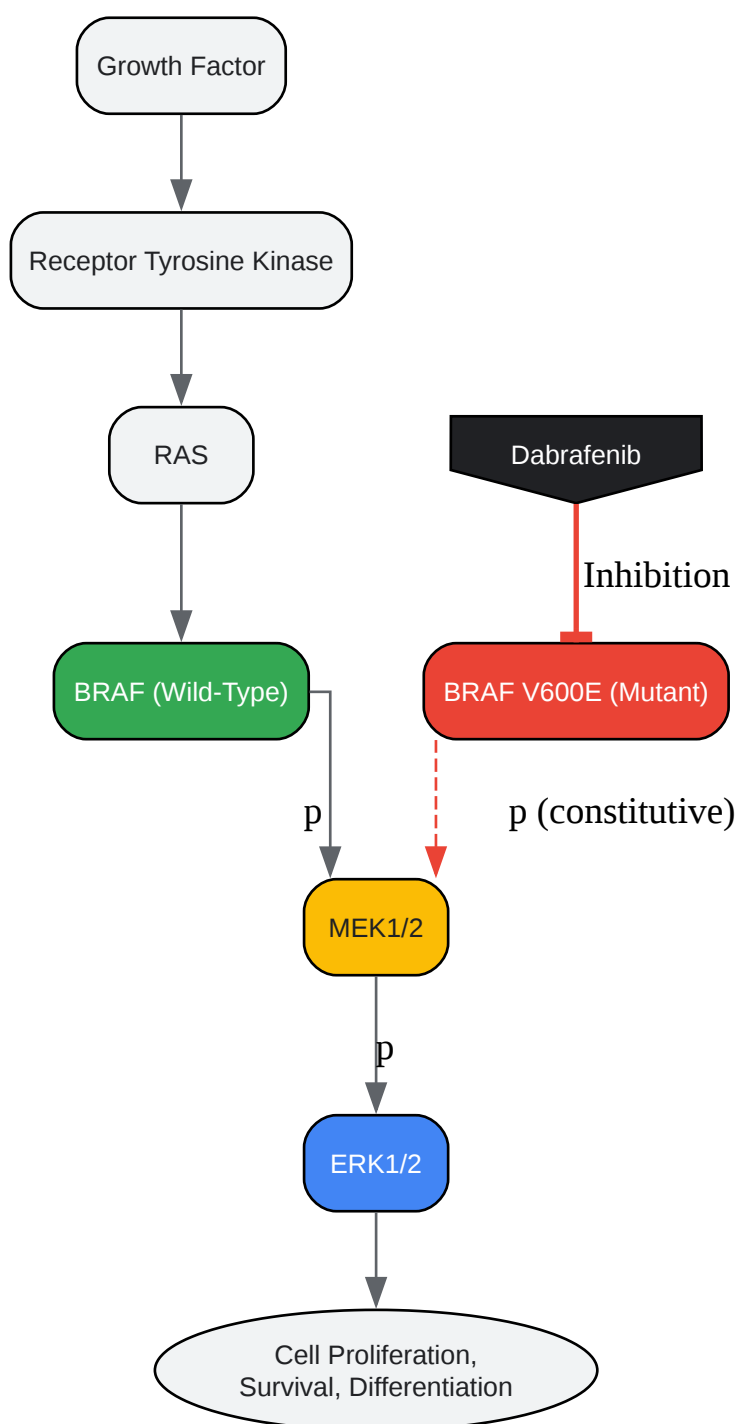
## Mechanism of Action: Selective Inhibition of the MAPK/ERK Pathway

Dabrafenib exerts its therapeutic effect by targeting the mitogen-activated protein kinase (MAPK) signaling pathway, a critical regulator of cell growth, proliferation, and survival. Specifically, it inhibits RAF kinases, with a high degree of selectivity for the mutated BRAF V600E isoform.

The BRAF V600E mutation results in a constitutively active BRAF protein, leading to aberrant downstream signaling and uncontrolled cell proliferation. Dabrafenib is an ATP-competitive inhibitor, binding to the kinase domain of BRAF V600E and preventing the phosphorylation of its downstream targets, MEK1 and MEK2.[5][7] This, in turn, inhibits the phosphorylation of ERK1 and ERK2, leading to a reduction in cell proliferation and tumor growth.[8]

Dabrafenib exhibits remarkable selectivity, with IC<sub>50</sub> values for BRAF V600E, wild-type BRAF, and c-RAF being approximately 0.8 nM, 3.2 nM, and 5.0 nM, respectively.[4][6] This selectivity minimizes off-target effects and contributes to its favorable therapeutic window.

## Signaling Pathway Diagram



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Caption: MAPK pathway inhibition by Dabrafenib.

## Experimental Protocol: In Vitro Cell Proliferation Assay

This protocol outlines a standard method for assessing the anti-proliferative effects of Dabrafenib on BRAF V600E mutant melanoma cell lines, such as A375P.

### 1. Cell Culture and Seeding:

- Culture A375P cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Harvest cells using trypsin-EDTA and perform a cell count.
- Seed cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of media.
- Incubate overnight to allow for cell attachment.

### 2. Compound Preparation and Treatment:

- Prepare a 10 mM stock solution of Dabrafenib in DMSO.[\[6\]](#)
- Perform serial dilutions of the Dabrafenib stock solution in culture media to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
- Remove the media from the 96-well plate and add 100 µL of the media containing the different concentrations of Dabrafenib. Include a vehicle control (DMSO) and a no-cell control (media only).
- Incubate the plate for 72 hours.

### 3. Proliferation Assessment (e.g., using MTT assay):

- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.

### 4. Data Analysis:

- Subtract the background absorbance (no-cell control) from all readings.
- Normalize the data to the vehicle control (set as 100% viability).
- Plot the percentage of cell viability against the log concentration of Dabrafenib.
- Calculate the IC<sub>50</sub> value using non-linear regression analysis.

## Applications in Research and Drug Development

Dabrafenib is a cornerstone in both basic research and clinical oncology.

- **Preclinical Research:** It serves as a critical tool for dissecting the intricacies of the MAPK pathway and for studying the mechanisms of drug resistance.[8] In preclinical studies, Dabrafenib has been shown to effectively inhibit tumor growth in xenograft models of BRAF V600E-mutant melanoma.[8]
- **Clinical Development and Application:** Dabrafenib is FDA-approved for the treatment of patients with BRAF V600E mutation-positive metastatic melanoma.[4] Clinical trials have demonstrated significant improvements in progression-free survival in this patient population. [5] Furthermore, combination therapy with a MEK inhibitor, such as Trametinib, has shown even greater efficacy and has become a standard of care to overcome acquired resistance.

## Conclusion

Dabrafenib represents a paradigm of targeted cancer therapy, offering a potent and selective means of inhibiting a key oncogenic driver. Its well-characterized mechanism of action and proven clinical efficacy make it an invaluable tool for researchers and a life-saving therapeutic for patients. Continued investigation into its use in other BRAF-mutant cancers and in novel combination therapies will further expand its impact in the field of oncology.

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